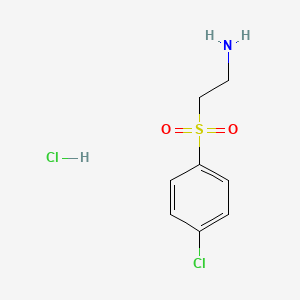

2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride

Description

2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride is an organic compound that features a sulfonyl group attached to a chlorobenzene ring, with an ethylamine group

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfonylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFNQQKPMRHTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545953 | |

| Record name | 2-(4-Chlorobenzene-1-sulfonyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85052-88-6 | |

| Record name | Ethanamine, 2-[(4-chlorophenyl)sulfonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85052-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorobenzene-1-sulfonyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorobenzenesulfonyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Sulfonylation of Ethylamine with 4-Chlorobenzenesulfonyl Chloride

Overview:

The most straightforward synthetic route involves the nucleophilic substitution reaction of ethylamine with 4-chlorobenzenesulfonyl chloride. This reaction forms the sulfonamide linkage, producing 2-(4-chlorobenzenesulfonyl)-ethylamine, which is then converted to its hydrochloride salt.

| Parameter | Typical Range/Value |

|---|---|

| Reactants | 4-Chlorobenzenesulfonyl chloride, ethylamine |

| Base | Sodium hydroxide or organic bases (e.g., triethylamine) to neutralize HCl formed |

| Solvent | Anhydrous solvents such as dichloromethane, toluene |

| Temperature | Room temperature to 50°C |

| Reaction Time | Several hours (typically 2–6 hours) |

| Product Isolation | Crystallization or filtration after acidification |

Process Description:

Ethylamine is reacted with 4-chlorobenzenesulfonyl chloride in an anhydrous solvent under stirring. A base is added to neutralize the hydrochloric acid generated during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion. After the reaction, the mixture is acidified to form the hydrochloride salt, which is then isolated by filtration or crystallization.

Industrial Adaptations:

On an industrial scale, continuous flow reactors are employed to optimize control over reaction parameters such as temperature, pressure, and residence time, thereby improving yield and purity. Automated systems facilitate reproducibility and scalability of the process.

Preparation of 2-Chloroethylamine Hydrochloride as a Key Intermediate

Context:

2-Chloroethylamine hydrochloride is a potential intermediate in the synthesis of 2-(4-chlorobenzenesulfonyl)-ethylamine hydrochloride. Its preparation involves the hydrochlorination of ethanolamine under controlled conditions.

| Step | Description |

|---|---|

| 1 | Ethanolamine is placed in a reaction vessel and stirred at room temperature. Hydrogen chloride gas is introduced until the pH reaches 2–3. |

| 2 | Organic acid (e.g., propionic, butyric, glutaric, or adipic acid) is added. The mixture is heated to 130–160°C while continuing hydrogen chloride introduction. Water formed is removed by distillation. |

| 3 | After reaction completion (2–5 hours), heating and gas flow are stopped. The mixture is cooled, absolute ethanol is added, and the product is isolated by filtration and vacuum drying. |

| Parameter | Range/Value |

|---|---|

| Hydrogen chloride flow rate | 300–500 mL/min |

| Reaction temperature | 130–160°C |

| Reaction time | 3.5–5 hours |

| Organic acid to ethanolamine ratio | 0.05–0.15:1 (mass ratio) |

| Drying temperature | 50–60°C under vacuum |

| Yield | ~90% |

| Purity (GC) | ~99.1–99.2% |

Significance:

This method provides a high-purity intermediate that can be further reacted with 4-chlorobenzenesulfonyl chloride to yield the target sulfonamide. The use of organic acids during hydrochlorination improves reaction efficiency and product quality.

Preparation of 4-Chlorobenzenesulfonyl Chloride (Starting Material)

Overview:

4-Chlorobenzenesulfonyl chloride, a critical reagent, is typically prepared by sulfonation of chlorobenzene with chlorosulfonic acid, followed by isolation of the sulfonyl chloride. The process requires careful control to avoid hydrolysis to the sulfonic acid.

Representative Experimental Procedure for this compound

| Step | Procedure Details |

|---|---|

| 1 | Dissolve ethylamine in anhydrous acetone or dichloromethane under stirring at ambient temperature. |

| 2 | Add 4-chlorobenzenesulfonyl chloride slowly, maintaining temperature between 0–50°C. |

| 3 | Add a base such as triethylamine or sodium hydroxide to neutralize HCl formed during the reaction. |

| 4 | Stir the reaction mixture for 3–6 hours until completion (monitored by TLC or HPLC). |

| 5 | Acidify the reaction mixture with hydrochloric acid to precipitate the hydrochloride salt. |

| 6 | Isolate the product by filtration, wash with cold solvent, and dry under vacuum. |

| 7 | Purify by recrystallization from suitable solvents like isopropanol or ethyl acetate if required. |

Expected Outcome:

High purity this compound with yields typically above 85% and purity above 98% by HPLC.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Direct sulfonylation with ethylamine | 4-Chlorobenzenesulfonyl chloride, ethylamine | RT to 50°C, anhydrous solvent, base neutralization | >85 | >98 | Scalable, common industrial method |

| Hydrochlorination of ethanolamine (intermediate) | Ethanolamine, HCl gas, organic acid | 130–160°C, controlled HCl flow, distillation | ~90 | ~99 | Produces 2-chloroethylamine hydrochloride |

| Preparation of sulfonyl chloride | Chlorobenzene, chlorosulfonic acid | Controlled sulfonation, careful hydrolysis avoidance | Variable | High | Essential precursor preparation |

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine group.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Amino derivatives

Substitution: Various substituted benzene derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- The compound serves as an important intermediate in the synthesis of complex organic molecules. Its sulfonamide group allows for various chemical modifications, making it valuable in the development of new pharmaceuticals and agrochemicals. For instance, it can undergo oxidation, reduction, and substitution reactions to yield a variety of derivatives .

Reactivity and Transformations

- The compound can participate in several types of reactions:

- Oxidation : Converts sulfonyl groups to sulfone derivatives.

- Reduction : Can reduce nitro groups to amines.

- Substitution : The chlorine atom may be replaced by other nucleophiles under basic conditions .

Biological Research

Biochemical Probes

- In biological studies, 2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride is being investigated as a biochemical probe for studying enzyme functions. Its ability to form covalent bonds with nucleophilic sites on proteins suggests potential applications in enzyme inhibition studies .

Therapeutic Potential

- The compound has been explored for its therapeutic properties, particularly regarding anti-inflammatory and antimicrobial activities. Research indicates that it may interact with cellular pathways involved in inflammation and microbial growth, which could lead to new treatment options for related diseases .

Pharmaceutical Applications

Drug Development

- The compound is utilized in the pharmaceutical industry for lead optimization and drug development processes. It has been part of studies aimed at developing inhibitors for various biological targets, including cancer cells and other neoplastic conditions .

Case Studies

- Several case studies have documented the successful application of this compound in drug discovery:

- Inhibition of Neoplastic Cells : Research has shown that compounds similar to this compound can inhibit cancerous cells, suggesting its potential as a therapeutic agent against various malignancies .

- Lead Optimization : In a study involving parallel synthesis, this compound was part of a focused library used for validating leads against influenza endonuclease, demonstrating its utility in antiviral drug development .

Industrial Applications

Specialty Chemicals Production

- The compound is also employed in the production of specialty chemicals and other industrial applications due to its reactivity and ability to form various derivatives. This versatility makes it a key player in chemical manufacturing processes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for synthesizing complex organic molecules |

| Biological Research | Biochemical probe for enzyme function studies |

| Pharmaceutical Development | Potential therapeutic agent with anti-inflammatory and antimicrobial properties |

| Industrial Applications | Used in the production of specialty chemicals |

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 4-Chlorobenzenesulfonyl chloride

- 4-Chlorobenzenesulfonamide

- 2-(4-Methylbenzenesulfonyl)-ethylamine hydrochloride

Comparison

2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride is unique due to the presence of both the sulfonyl and ethylamine groups, which confer distinct chemical reactivity and biological activity. Compared to 4-Chlorobenzenesulfonyl chloride, it is less reactive towards nucleophiles but more versatile in forming derivatives. Compared to 4-Chlorobenzenesulfonamide, it has enhanced solubility and bioavailability, making it more suitable for biological applications.

Biological Activity

2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and applications in various fields, supported by research findings and case studies.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C8H10ClNO2S

- CAS Number: 85052-88-6

- Molecular Weight: 221.69 g/mol

The compound features a sulfonyl group attached to a chlorobenzene ring and an ethylamine group, which contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylamine. The reaction is conducted under controlled conditions to optimize yield:

| Parameter | Condition |

|---|---|

| Temperature | Room temperature to 50°C |

| Solvent | Anhydrous dichloromethane or toluene |

| Reaction Time | Several hours |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition of specific enzymes involved in cellular pathways related to inflammation and microbial growth.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in therapeutic applications. Studies have shown its effectiveness against various bacterial strains, suggesting potential use in treating infections.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may possess anti-inflammatory properties. This activity is believed to stem from its ability to inhibit enzymes that play critical roles in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX)【1】.

Case Studies

-

Antitumor Activity:

In a study involving human prostate cancer cells (PC-3), compounds structurally related to this compound demonstrated significant antitumor effects. The sulforhodamine B (SRB) assay indicated that these compounds could reduce cell viability at low micromolar concentrations【2】. -

Enzyme Inhibition:

The compound has been investigated for its role as a biochemical probe in enzyme studies, particularly focusing on its inhibitory effects on specific enzymes involved in metabolic processes【1】【3】.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Chlorobenzenesulfonyl chloride | More reactive towards nucleophiles | Limited biological applications |

| 4-Chlorobenzenesulfonamide | Enhanced solubility but less versatile | Moderate antibacterial activity |

| 2-(4-Methylbenzenesulfonyl)-ethylamine hydrochloride | Similar structure with methyl substitution | Potentially lower bioavailability |

Q & A

Q. Why do different studies report varying IC₅₀ values for enzyme inhibition?

- Methodological Answer : Discrepancies arise from assay variability (e.g., enzyme source, substrate concentration). Use standard reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to calibrate assays. Statistical tools (e.g., Grubbs’ test) identify outliers in replicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.